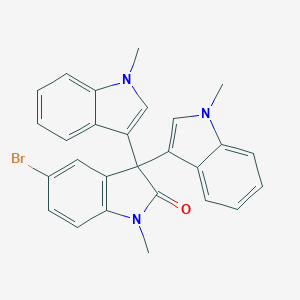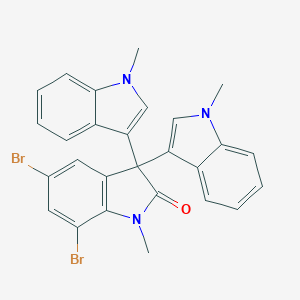![molecular formula C15H9BrClNO2S2 B307491 4-[(5-bromo-2-furyl)methylene]-2-[(2-chlorobenzyl)sulfanyl]-1,3-thiazol-5(4H)-one](/img/structure/B307491.png)
4-[(5-bromo-2-furyl)methylene]-2-[(2-chlorobenzyl)sulfanyl]-1,3-thiazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(5-bromo-2-furyl)methylene]-2-[(2-chlorobenzyl)sulfanyl]-1,3-thiazol-5(4H)-one is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 4-[(5-bromo-2-furyl)methylene]-2-[(2-chlorobenzyl)sulfanyl]-1,3-thiazol-5(4H)-one is not fully understood. However, it has been suggested that the compound exerts its effects by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation, oxidative stress, and cancer cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that 4-[(5-bromo-2-furyl)methylene]-2-[(2-chlorobenzyl)sulfanyl]-1,3-thiazol-5(4H)-one has various biochemical and physiological effects. It has been found to reduce the levels of inflammatory cytokines and oxidative stress markers in vitro and in vivo. It also induces apoptosis in cancer cells, leading to tumor growth inhibition.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-[(5-bromo-2-furyl)methylene]-2-[(2-chlorobenzyl)sulfanyl]-1,3-thiazol-5(4H)-one in lab experiments is its potential as a multifunctional compound. It exhibits anti-inflammatory, antioxidant, and anticancer properties, making it a versatile tool for various studies. However, one limitation is the lack of knowledge regarding its mechanism of action, which makes it challenging to fully understand its effects.
Orientations Futures
There are several future directions for research on 4-[(5-bromo-2-furyl)methylene]-2-[(2-chlorobenzyl)sulfanyl]-1,3-thiazol-5(4H)-one. One direction is to further investigate its mechanism of action to fully understand how it exerts its effects. Another direction is to explore its potential as a therapeutic agent for various diseases, including cancer, inflammation, and oxidative stress-related disorders. Additionally, studies could investigate the potential of this compound as a lead compound for the development of new drugs with improved efficacy and safety profiles.
In conclusion, 4-[(5-bromo-2-furyl)methylene]-2-[(2-chlorobenzyl)sulfanyl]-1,3-thiazol-5(4H)-one is a compound with promising potential in scientific research. Its multifunctional properties make it a versatile tool for various studies, and its potential as a therapeutic agent for various diseases warrants further investigation.
Méthodes De Synthèse
The synthesis of 4-[(5-bromo-2-furyl)methylene]-2-[(2-chlorobenzyl)sulfanyl]-1,3-thiazol-5(4H)-one involves the reaction of 2-chlorobenzyl mercaptan with 5-bromo-2-furaldehyde and 2-aminothiazole in the presence of a base. The resulting compound is then purified through recrystallization.
Applications De Recherche Scientifique
The potential applications of 4-[(5-bromo-2-furyl)methylene]-2-[(2-chlorobenzyl)sulfanyl]-1,3-thiazol-5(4H)-one in scientific research are numerous. Studies have shown that this compound exhibits anti-inflammatory, antioxidant, and antimicrobial properties. It has also been found to have potential as an anticancer agent, as it induces apoptosis in cancer cells.
Propriétés
Nom du produit |
4-[(5-bromo-2-furyl)methylene]-2-[(2-chlorobenzyl)sulfanyl]-1,3-thiazol-5(4H)-one |
|---|---|
Formule moléculaire |
C15H9BrClNO2S2 |
Poids moléculaire |
414.7 g/mol |
Nom IUPAC |
(4Z)-4-[(5-bromofuran-2-yl)methylidene]-2-[(2-chlorophenyl)methylsulfanyl]-1,3-thiazol-5-one |
InChI |
InChI=1S/C15H9BrClNO2S2/c16-13-6-5-10(20-13)7-12-14(19)22-15(18-12)21-8-9-3-1-2-4-11(9)17/h1-7H,8H2/b12-7- |
Clé InChI |
SXPMUKHDVBFXKV-GHXNOFRVSA-N |
SMILES isomérique |
C1=CC=C(C(=C1)CSC2=N/C(=C\C3=CC=C(O3)Br)/C(=O)S2)Cl |
SMILES |
C1=CC=C(C(=C1)CSC2=NC(=CC3=CC=C(O3)Br)C(=O)S2)Cl |
SMILES canonique |
C1=CC=C(C(=C1)CSC2=NC(=CC3=CC=C(O3)Br)C(=O)S2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{3-[(2-chlorobenzyl)sulfanyl]-6-(2,4,6-trimethoxyphenyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone](/img/structure/B307409.png)
![6-[3-(Allylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-1,3-benzodioxol-4-yl methyl ether](/img/structure/B307411.png)
![1-{3-[(2-chlorobenzyl)sulfanyl]-6-[4-(trifluoromethyl)phenyl][1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone](/img/structure/B307412.png)

![1-[10-bromo-6-(4-ethoxyphenyl)-3-(ethylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B307418.png)
![2-(acetyloxy)-3-bromo-5-[(2-[4-chloro(methyl)anilino]-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]phenyl acetate](/img/structure/B307420.png)

![3-(Allylsulfanyl)-6-(3-bromo-4-ethoxy-5-methoxyphenyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307423.png)
![1-{6-[2-(benzyloxy)phenyl]-3-[(2-chlorobenzyl)sulfanyl][1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone](/img/structure/B307425.png)
![2-Bromo-4-(2-{8-[(4-chlorobenzyl)oxy]-2-quinolinyl}vinyl)-6-ethoxyphenyl acetate](/img/structure/B307426.png)

![3-(Allylsulfanyl)-6-(3-ethoxy-2-methoxyphenyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307429.png)
![(5Z)-5-[(2-cyclopentyloxyphenyl)methylidene]-2-[2-(trifluoromethyl)anilino]-1,3-thiazol-4-one](/img/structure/B307430.png)
